molecular formula C9H15NO3 B13122928 3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid CAS No. 858273-50-4

3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid

Cat. No.: B13122928
CAS No.: 858273-50-4
M. Wt: 185.22 g/mol
InChI Key: LBUSRAAGBCFQPA-UHFFFAOYSA-N
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Description

3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid is an organic compound with a pyrrolidine ring structure. This compound is characterized by the presence of an acetyl group at the third position, two methyl groups at the second and fourth positions, and a carboxylic acid group at the first position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetyl-2,4-dimethylpyrrole with a suitable carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrrolidine-1-carboxylic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.

    3-Acetyl-2-methylpyrrolidine-1-carboxylic acid: Has only one methyl group, affecting its steric and electronic properties.

    3-Acetyl-4-methylpyrrolidine-1-carboxylic acid: Similar to the previous compound but with the methyl group at a different position.

Uniqueness

3-Acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

858273-50-4

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-acetyl-2,4-dimethylpyrrolidine-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-5-4-10(9(12)13)6(2)8(5)7(3)11/h5-6,8H,4H2,1-3H3,(H,12,13)

InChI Key

LBUSRAAGBCFQPA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C1C(=O)C)C)C(=O)O

Origin of Product

United States

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